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Compound of Interest

Compound Name: Tantalum(IV) carbide

Cat. No.: B15351104 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Tantalum(IV) carbide (TaC) is a transition metal carbide known for its exceptional hardness,

high melting point (approximately 3880°C), and excellent thermal and chemical stability.[1][2]

These properties make it an ideal candidate for wear-resistant coatings in demanding

environments, such as those encountered in aerospace, cutting tools, and high-temperature

applications.[2][3][4] TaC coatings can significantly enhance the durability and lifespan of

components by providing a protective barrier against abrasion, erosion, and corrosion.[1][5]

This document provides detailed application notes and experimental protocols for the synthesis

and characterization of Tantalum(IV) carbide coatings.

Physicochemical Properties of Tantalum(IV) Carbide
Coatings
Tantalum(IV) carbide coatings exhibit a unique combination of physical and chemical

properties that contribute to their superior wear resistance. The strong covalent bonding

between tantalum and carbon atoms in its face-centered cubic (FCC) crystal structure results in

remarkable mechanical strength.[1]
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High Hardness: TaC is one of the hardest materials known, contributing directly to its wear

resistance.[1]

High Melting Point: With a melting point of approximately 3880°C, TaC coatings can

withstand extreme temperatures.[2][6]

Chemical Inertness: TaC coatings are resistant to chemical attack from most acids and

alkalis, making them suitable for corrosive environments.[6]

Excellent Thermal Stability: The low thermal expansion of TaC minimizes the risk of cracking

or delamination during rapid temperature changes.[1][2]

Good Thermal Conductivity: TaC coatings exhibit good thermal conductivity, which aids in

heat dissipation.[2][6]

Data Presentation: Mechanical Properties of TaC
Coatings
The following table summarizes the key mechanical properties of Tantalum(IV) carbide
coatings obtained through various deposition methods.
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Property Value
Deposition
Method

Substrate Reference

Hardness 18.635 GPa

Chemical Vapor

Deposition

(CVD)

Graphite [7]

20.9 GPa

High-

Pressure/High-

Temperature

(HPHT) Sintering

- [8]

16.7% increase

with Ta transition

layer

Double-Glow

Plasma Surface

Metallurgy

30CrNi2MoVA

Steel
[5]

Elastic Modulus 288.7 GPa

Chemical Vapor

Deposition

(CVD)

Graphite [7]

Adhesive

Strength

> 30 N (with Ta

transition layer)

Double-Glow

Plasma Surface

Metallurgy

30CrNi2MoVA

Steel
[5]

68.5% increase

with Ta transition

layer

Double-Glow

Plasma Surface

Metallurgy

30CrNi2MoVA

Steel
[5]

Specific Wear

Rate

4.55 x 10⁻⁶

mm³·N⁻¹·m⁻¹ (at

25°C)

Double-Glow

Plasma Surface

Metallurgy

30CrNi2MoVA

Steel
[5]

6.27 x 10⁻⁶

mm³·N⁻¹·m⁻¹ (at

300°C)

Double-Glow

Plasma Surface

Metallurgy

30CrNi2MoVA

Steel
[5]

7.66 x 10⁻⁶

mm³·N⁻¹·m⁻¹ (at

500°C)

Double-Glow

Plasma Surface

Metallurgy

30CrNi2MoVA

Steel
[5]

Linear Ablation

Rate

0.17 µm/s Chemical Vapor

Deposition

Graphite [7]
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(CVD)

Experimental Protocols
This section provides detailed protocols for the deposition and characterization of Tantalum(IV)
carbide coatings.

Deposition Protocols
Chemical Vapor Deposition is a widely used technique to produce high-purity and dense TaC

coatings.[4]

Objective: To deposit a uniform TaC coating on a graphite substrate.

Materials and Equipment:

Graphite substrate

Tantalum pentachloride (TaCl₅) powder (precursor)

Methane (CH₄) or Propylene (C₃H₆) gas (carbon source)[7][9]

Hydrogen (H₂) gas (reducing agent)

Argon (Ar) gas (carrier gas)

Low-pressure isothermal CVD reactor with a rotating base[9][10]

Chlorination reactor (for in-situ TaCl₅ synthesis, if applicable)[9]

Gas delivery system

Vacuum pump

Temperature and pressure controllers

Protocol:
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Substrate Preparation:

Clean the graphite substrate ultrasonically in acetone and then in ethanol to remove any

surface contaminants.

Dry the substrate in an oven at 120°C for at least 1 hour.

Place the cleaned substrate on the rotating base inside the CVD reactor.

System Purge:

Evacuate the CVD reactor to a base pressure of less than 10 Pa.

Purge the reactor with high-purity Argon gas for 30 minutes to remove any residual air and

moisture.

Precursor Delivery:

Method A: External Precursor Source: Heat the TaCl₅ powder in a separate sublimator to

its sublimation temperature. Use Argon as a carrier gas to transport the TaCl₅ vapor into

the CVD reactor.[10]

Method B: In-situ Synthesis: Synthesize Tantalum chloride (TaCl₅) in-situ by reacting

tantalum chips with chlorine gas at 550°C in a separate chlorination reactor.[9]

Deposition Process:

Heat the graphite substrate to the desired deposition temperature (e.g., 1050–1800°C).[7]

[9]

Introduce the reactant gases into the reactor at controlled flow rates. A typical gas mixture

is TaCl₅–H₂–Ar–C₃H₆.[7]

Maintain the reactor pressure at a constant value (e.g., 50–100 mbar).[9]

The deposition reaction is: TaCl₅(g) + CH₄(g) + H₂(g) → TaC(s) + 5HCl(g) + H₂(g) (excess)
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Continue the deposition for the desired duration to achieve the target coating thickness

(e.g., 10 hours for 400-600 µm).[9]

Cooling and Sample Retrieval:

After the deposition is complete, stop the flow of reactant gases and cool the reactor down

to room temperature under an Argon atmosphere.

Once at room temperature, vent the reactor and retrieve the coated substrate.

This method offers a low-cost and reliable technique for producing thick TaC coatings,

particularly on graphite substrates.[11][12]

Objective: To form a dense and adherent TaC coating on a graphite substrate using a slurry-

based method.

Materials and Equipment:

TaC powder (average particle diameter: 1–2 µm)[13]

Organic binder and solvent mixture

Graphite substrate

Spray coating or dip-coating apparatus

High-temperature sintering furnace

Protocol:

Slurry Preparation:

Disperse the TaC powder in a mixture of organic solvents and a binder to form a stable

slurry. The solid content is typically around 10 vol%.[13]

Optimize the slurry composition to achieve high packing density of the TaC powder.[13]

Slurry Application:
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Apply the TaC slurry onto the prepared graphite substrate using techniques such as spray

coating, dip-coating, or screen printing.[12]

Allow the solvent to evaporate, leaving a compact film of TaC powder on the substrate.

The thickness of this green film will be greater than the final sintered coating.[11]

Sintering:

Place the coated substrate in a high-temperature furnace.

Heat the substrate under a controlled atmosphere (e.g., vacuum or inert gas) to a high

temperature to sinter the TaC powder particles. This process densifies the coating and

promotes adhesion to the substrate. The final thickness is typically about two-thirds of the

initial powder compact film.[11]

Cooling:

Cool the furnace slowly to room temperature to prevent thermal shock and cracking of the

coating.

Characterization Protocols
Objective: To evaluate the structural, morphological, and mechanical properties of the

deposited TaC coatings.

X-ray Diffraction (XRD):

Purpose: To identify the crystal structure and phase composition of the TaC coating.

Procedure: Mount the coated sample in an X-ray diffractometer. Scan a range of 2θ angles

(e.g., 20-80°) using Cu Kα radiation. Analyze the resulting diffraction pattern to identify the

characteristic peaks of TaC and any other phases present.[7][9]

Scanning Electron Microscopy (SEM):

Purpose: To observe the surface morphology, grain size, and cross-sectional

microstructure of the coating.
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Procedure: Mount a piece of the coated sample on an SEM stub using conductive carbon

tape. For cross-sectional imaging, fracture the sample or prepare a polished cross-section.

Sputter-coat the sample with a thin layer of gold or carbon if it is not sufficiently

conductive. Image the surface and cross-section at various magnifications to observe

features like grain structure, thickness, and interface with the substrate.[7]

X-ray Photoelectron Spectroscopy (XPS):

Purpose: To determine the elemental composition and chemical states of the elements on

the surface of the coating.

Procedure: Place the sample in the ultra-high vacuum chamber of an XPS instrument.

Irradiate the surface with a monochromatic X-ray beam. Analyze the kinetic energy of the

emitted photoelectrons to identify the elements present and their binding energies, which

provides information about their chemical states.[7][9]

Nanoindentation:

Purpose: To measure the hardness and elastic modulus of the coating.

Procedure: Use a nanoindenter with a Berkovich or Vickers indenter tip. Apply a controlled

load to the surface of the coating and record the load-displacement curve during

indentation and unloading. Analyze the curve to calculate the hardness and elastic

modulus.[7]

Scratch Test:

Purpose: To evaluate the adhesion of the coating to the substrate.

Procedure: Use a scratch tester with a diamond stylus. Apply a progressively increasing

normal load to the stylus as it is drawn across the coating surface. The critical load at

which the coating begins to delaminate or show cohesive failure is a measure of its

adhesion.[5]

Tribometer (Pin-on-Disk):

Purpose: To measure the coefficient of friction and wear rate of the coating.
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Procedure: Use a pin-on-disk tribometer where a pin or ball of a standard material is

loaded against the rotating coated disk. Measure the frictional force and calculate the

coefficient of friction. After the test, measure the volume of material lost from the wear

track on the disk to determine the specific wear rate.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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